(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3R)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide
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Overview
Description
TMC-95D is a 17-membered macrocyclic lactam that incorporates a phenol and a substituted indole moiety. It includes a R-hydroxy group at position 11 and a (3-methyl-2-oxopentanoyl)amino group at position at position 18 with a S-methyl group. It acts as a proteasome inhibitor and is obtained from Apiospora montagnei Sacc. TC 1093, isolated from a soil sample. It has a role as an antimicrobial agent, an antineoplastic agent, a proteasome inhibitor and a fungal metabolite. It is a member of indoles, a lactam, a macrocycle, a member of phenols, a secondary alcohol and a tertiary alcohol.
Scientific Research Applications
Solid-Phase Synthesis and Chemical Properties
A study by Kočí and Krchňák (2010) explored the synthesis of complex heterocycles using amino alcohols, diamines, and other compounds. The research demonstrated the production of fused heterocycles under mild conditions, highlighting the compound's utility in synthesizing diverse structures useful in scientific research (Kočí & Krchňák, 2010).
MRI Contrast Agents and Calcium Sensitivity
Mishra et al. (2008) synthesized novel GdDO3A-type bismacrocyclic complexes with sensitivity to calcium ions. These complexes, including variations of the compound , show potential as "smart" magnetic resonance imaging (MRI) contrast agents. Their ability to alter relaxivity upon calcium binding is significant for developing advanced imaging techniques (Mishra et al., 2008).
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
Research by Kumar et al. (2009) focused on synthesizing functionalized amino acid derivatives for potential use in anticancer drug design. The study highlights the compound's role in developing new pharmacophores, essential in creating effective anticancer agents (Kumar et al., 2009).
Macrocyclic Peptide Mimetics in Cancer Research
A study by Shi et al. (2005) involved the synthesis of macrocyclic tetrapeptide mimetics for targeting cancer cells. The research demonstrates the compound's application in creating high-affinity binding agents for cancer therapy (Shi et al., 2005).
Properties
Molecular Formula |
C33H38N6O10 |
---|---|
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-[[(3R)-3-methyl-2-oxopentanoyl]amino]-9,14,17-trioxo-N-[(Z)-prop-1-enyl]-8,13,16-triazatetracyclo[18.3.1.02,7.06,10]tetracosa-1(23),2(7),3,5,20(24),21-hexaene-12-carboxamide |
InChI |
InChI=1S/C33H38N6O10/c1-4-11-35-30(46)25-27(43)33(49)19-8-6-7-17(24(19)39-32(33)48)18-12-16(9-10-22(18)40)13-20(37-31(47)26(42)15(3)5-2)28(44)36-21(14-23(34)41)29(45)38-25/h4,6-12,15,20-21,25,27,40,43,49H,5,13-14H2,1-3H3,(H2,34,41)(H,35,46)(H,36,44)(H,37,47)(H,38,45)(H,39,48)/b11-4-/t15-,20+,21+,25+,27+,33+/m1/s1 |
InChI Key |
ZIAXNZCTODBCKW-WYRJOJSMSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)C(=O)N[C@H]1CC2=CC(=C(C=C2)O)C3=C4C(=CC=C3)[C@]([C@H]([C@H](NC(=O)[C@@H](NC1=O)CC(=O)N)C(=O)N/C=C\C)O)(C(=O)N4)O |
Canonical SMILES |
CCC(C)C(=O)C(=O)NC1CC2=CC(=C(C=C2)O)C3=C4C(=CC=C3)C(C(C(NC(=O)C(NC1=O)CC(=O)N)C(=O)NC=CC)O)(C(=O)N4)O |
Synonyms |
TMC 95D TMC-95D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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